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Introduction: Tofogliflozin hydrate is an oral anti-diabetic medication used for the

management of type 2 diabetes mellitus (T2DM). It belongs to the sodium-glucose co-

transporter 2 (SGLT2) inhibitor class of drugs, which lower blood sugar by promoting the

excretion of glucose in the urine.[1][2] Discovered by Chugai Pharmaceutical and co-developed

with Kowa and Sanofi, Tofogliflozin was first approved for use in Japan in 2014 under the trade

names Apleway and Deberza.[3][4][5] The active moiety, Tofogliflozin, is distinguished by its

unique chemical structure—a C-arylglucoside with an O-spiroketal ring system—which

contributes to its high potency and selectivity for SGLT2.[3][6] This technical guide provides an

in-depth overview of the discovery, mechanism of action, synthesis, and key experimental

protocols related to Tofogliflozin hydrate.

Mechanism of Action: SGLT2 Inhibition
The kidneys play a vital role in glucose homeostasis, filtering approximately 180 grams of

glucose from the blood daily under normal conditions.[1] The vast majority of this filtered

glucose is reabsorbed back into the bloodstream in the proximal convoluted tubules. This

reabsorption is primarily mediated by the sodium-glucose co-transporter 2 (SGLT2), a high-

capacity, low-affinity protein responsible for about 90% of renal glucose reabsorption.[1][7]

Tofogliflozin hydrate exerts its therapeutic effect by selectively and potently inhibiting SGLT2.

[1] By blocking this transporter, the drug reduces the reabsorption of glucose from the renal

tubules, leading to increased urinary glucose excretion (glucosuria).[1][2] This process
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effectively lowers plasma glucose concentrations in an insulin-independent manner, making it a

valuable therapeutic option for patients with insulin resistance or beta-cell dysfunction.[2]

Beyond glycemic control, this mechanism confers additional metabolic benefits. The excretion

of glucose results in a net caloric loss, which can lead to weight reduction.[1][2] Furthermore,

the osmotic diuresis caused by increased glucose in the urine can lead to a modest reduction

in blood pressure.[1][2]
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Caption: Mechanism of Tofogliflozin action on SGLT2 in the renal tubule.

Pharmacological Profile
Tofogliflozin is a potent and highly selective SGLT2 inhibitor. Its inhibitory activity is significantly

higher for SGLT2 compared to SGLT1, which is prevalent in the intestine and responsible for

the remaining 10% of renal glucose reabsorption. This high selectivity is thought to minimize

potential side effects associated with SGLT1 inhibition.

Data Presentation: In Vitro Inhibitory Activity
The potency and selectivity of Tofogliflozin have been quantified through in vitro assays. The

tables below summarize its inhibitory constants (Ki) and half-maximal inhibitory concentrations

(IC50) against SGLT transporters from different species and compare its selectivity to other

approved gliflozins.

Table 1: Inhibitory Activity of Tofogliflozin
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Target Transporter Ki (nM) IC50 (nM)

Human SGLT2 2.9[8][9] 2.9[8]

Rat SGLT2 14.9[8][9] -

Mouse SGLT2 6.4[8][9] -

Human SGLT1 - ~8444[10]

Data compiled from multiple sources.[8][9][10]

Table 2: Comparative Selectivity of Gliflozins for Human SGLT2 over SGLT1

Compound SGLT1 IC50 (nM) SGLT2 IC50 (nM)
Selectivity Ratio
(SGLT1/SGLT2)

Tofogliflozin ~12,500 ~4.3 ~2900

Empagliflozin ~8300 ~3.1 ~2677

Luseogliflozin ~3994 ~2.26 ~1770

Dapagliflozin ~1390 ~1.1 ~1264

Ipragliflozin ~1900 ~7.4 ~257

Canagliflozin ~663-710 ~4.2 ~158-169

Note: IC50 values can vary between studies. This data is a representative compilation.[11]

Data Presentation: Pharmacokinetic Properties
Pharmacokinetic studies in healthy male subjects have characterized the absorption,

distribution, metabolism, and excretion of Tofogliflozin.

Table 3: Pharmacokinetic Parameters of Tofogliflozin in Healthy Subjects
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Parameter Value Reference

Oral Bioavailability 97.5% [4][12]

Time to Cmax (tmax) ~0.75 hours [4]

Cmax (20 mg dose) 489 ng/mL [4]

Half-life (t1/2) 5-6 hours [13][14]

Volume of Distribution (Vd) 50.6 L [4]

Total Clearance ~10 L/h [4]

Renal Clearance 15.5% - 19% of total clearance [4]

Excretion (Urine) ~76% within 48-72 hours [4][15]

Excretion (Feces) ~20% within 72 hours [4][15]

Primary Metabolite
M1 (phenyl acetic acid

metabolite)
[15]

Food intake decreases Cmax by approximately 30% but does not significantly alter the total

exposure (AUC).[12][13]

Synthesis of Tofogliflozin Hydrate
The chemical synthesis of Tofogliflozin is complex due to its spiroketal structure and multiple

chiral centers. Several scalable synthetic routes have been developed to enable industrial

production.[3] Early methods often suffered from drawbacks such as the use of toxic or volatile

reagents (e.g., BH₃, 2-methoxypropene) and the need for cryogenic conditions (-60°C or

lower), which are not ideal for large-scale manufacturing.[3][5]

More efficient syntheses have since been reported. One notable route, developed by Ohtake et

al., involves 7 linear steps and utilizes purpose-designed protecting groups for chemoselective

activation and crystalline purification, avoiding the need for column chromatography.[3][16][17]

Another scalable process reported by Yang and co-workers achieved a 23% overall yield in 12

steps, also without chromatography, by optimizing key steps like a regioselective Friedel-Crafts

reaction and a mild metal-halogen exchange.[16][18]
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A key synthetic strategy involves the 1,2-addition of an aryl carbanion (generated from an aryl

halide) to a protected gluconolactone, followed by reduction and stereospecific spirocyclization.

[19]
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Caption: Generalized workflow for the synthesis of Tofogliflozin.
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Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay
This protocol outlines a cell-based method using a fluorescent glucose analog to determine the

inhibitory activity of compounds against SGLT2.[10][11][20]

Objective: To quantify the IC50 value of a test compound (e.g., Tofogliflozin) for SGLT2.

Principle: A fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-

deoxy-D-glucose (2-NBDG), is used to measure glucose uptake in cells engineered to

express human SGLT2. The intracellular fluorescence is proportional to glucose uptake.

SGLT2 inhibitors will reduce this uptake in a dose-dependent manner.

Materials:

Cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells).

Cell culture medium and supplements.

Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10

mM HEPES, 5 mM Tris, pH 7.4).

Sodium-free buffer (e.g., 140 mM choline chloride, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂,

10 mM HEPES, 5 mM Tris, pH 7.4).[11]

2-NBDG fluorescent glucose analog.

Test compound (Tofogliflozin) and vehicle (e.g., DMSO).

96-well microplates (black, clear bottom).

Fluorescence plate reader.

Procedure:

Cell Seeding: Seed SGLT2-expressing cells into 96-well plates and culture for 24-48 hours

to form a confluent monolayer.
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Cell Washing: Carefully remove the culture medium and wash the cells twice with sodium-

free buffer.[11]

Compound Incubation: Add 50 µL of sodium-free buffer containing various concentrations

of the test compound or vehicle to the wells. Incubate for 15 minutes at 37°C.[11]

Glucose Uptake Initiation: Add 50 µL of sodium-containing buffer that includes 2-NBDG

(final concentration 100-200 µM). For determining sodium-independent uptake

(background), use sodium-free buffer with 2-NBDG.[11]

Uptake Incubation: Incubate the plate for 1-2 hours at 37°C.[11]

Termination: Terminate the uptake by aspirating the assay buffer and washing the cells

three times with ice-cold sodium-free buffer.[11]

Lysis & Measurement: Add 100 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-

100) to each well. Measure the intracellular fluorescence using a plate reader (Excitation

~465 nm, Emission ~540 nm).

Data Analysis:

Subtract the background fluorescence (sodium-independent uptake) from all readings.

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control (0% inhibition).

Plot the percent inhibition against the log of the compound concentration and fit the data to

a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Urinary Glucose Excretion (UGE)
Assay
This protocol describes a method to assess the in vivo efficacy of an SGLT2 inhibitor in a

diabetic animal model.[20]

Objective: To measure the increase in urinary glucose excretion in diabetic animals following

administration of Tofogliflozin.
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Principle: Administration of an effective SGLT2 inhibitor to a diabetic animal will block renal

glucose reabsorption, resulting in a dose-dependent increase in the amount of glucose

excreted in the urine over a defined period.

Materials:

Diabetic animal model (e.g., db/db mice or Zucker diabetic fatty rats).

Metabolic cages for individual housing and urine collection.

Tofogliflozin and a vehicle control (e.g., 0.5% methylcellulose).

Oral gavage needles.

Glucose assay kit.

Creatinine assay kit (for normalization, optional).

Procedure:

Acclimation: Acclimate animals to individual metabolic cages for at least 24 hours prior to

the experiment to minimize stress-related effects.[20]

Baseline Collection: Collect urine for a 24-hour period before dosing to establish a

baseline UGE for each animal.

Dosing: Administer Tofogliflozin (e.g., 0.1-10 mg/kg) or vehicle to the animals via oral

gavage.[8][20]

Urine Collection: Collect urine over a 24-hour period post-dosing. Record the total urine

volume for each animal.[20]

Sample Analysis:

Centrifuge the collected urine samples to remove any precipitates.

Measure the glucose concentration in each urine sample using a glucose assay kit.
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(Optional) Measure the creatinine concentration to normalize for variations in urine

output.

Data Analysis:

Calculate the total mass of glucose excreted over the 24-hour period for each animal

(Urine Glucose Concentration × Total Urine Volume).

Compare the post-dose UGE of the Tofogliflozin-treated groups to the vehicle-treated

control group.

Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be used to determine if

the increase in UGE is statistically significant.

Clinical Efficacy
Clinical trials have demonstrated that Tofogliflozin, as both a monotherapy and an add-on

therapy, effectively improves glycemic control and provides additional metabolic benefits in

patients with T2DM.

Data Presentation: Key Phase 2/3 Clinical Trial Results
(24 Weeks)
Table 4: Efficacy of Tofogliflozin Monotherapy in Japanese T2DM Patients
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Parameter Placebo (n=56)
Tofogliflozin
10 mg (n=57)

Tofogliflozin
20 mg (n=58)

Tofogliflozin
40 mg (n=58)

Mean Change

in HbA1c (%)
-0.028 -0.797* -1.017* -0.870*

Mean Change in

Body Weight (kg)
- -1.87 -2.50 -2.61

Mean Change in

Systolic BP

(mmHg)

- - - -9.4

Mean Change in

Diastolic BP

(mmHg)

- - - -4.1

All changes in the Tofogliflozin groups were statistically significant (p < 0.0001) compared to

placebo.[6][21]

Long-term studies of up to 52 weeks have confirmed the sustained efficacy and safety of

Tofogliflozin.[4][22] The most common adverse events reported are consistent with the SGLT2

inhibitor class, including urinary tract infections, genital infections, and events related to volume

depletion.[4][22] The incidence of hypoglycemia is low, which is characteristic of the drug's

insulin-independent mechanism.[21]

Conclusion
Tofogliflozin hydrate is a highly potent and selective SGLT2 inhibitor that represents a

significant therapeutic option for the management of type 2 diabetes mellitus. Its discovery was

marked by the rational design of a unique O-spiroketal C-arylglucoside structure, conferring

excellent selectivity for its target. Efficient and scalable synthetic routes have been developed

to enable its production. Through its mechanism of promoting urinary glucose excretion,

Tofogliflozin not only provides robust glycemic control but also offers the ancillary benefits of

weight loss and blood pressure reduction. Its comprehensive pharmacological profile,

supported by detailed experimental validation and clinical efficacy data, establishes

Tofogliflozin as a valuable tool for healthcare professionals and a subject of continued interest

for researchers in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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